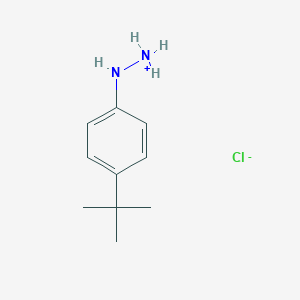

4-tert-Butylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-tert-butylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTESCYNPUGSWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926096 | |

| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128231-55-0 | |

| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylphenylhydrazine hydrochloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details the chemical properties, a common synthetic route with a detailed experimental protocol, and a summary of its characterization through spectroscopic methods.

Chemical Properties and Data

This compound is a stable, crystalline solid. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇ClN₂ | [1] |

| Molecular Weight | 200.71 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 212-216 °C (decomposes) | [4] |

| CAS Number | 36600-66-5 | [2] |

| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves a two-step process starting from 4-tert-butylaniline. The first step is the diazotization of the primary amine, followed by the reduction of the resulting diazonium salt.

A general workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-tert-butylaniline.

Materials:

-

4-tert-Butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 4-tert-Butylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-tert-butylaniline in concentrated hydrochloric acid, maintaining the temperature at 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution contains the 4-tert-butylbenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, a precipitate of this compound will form.

-

Continue stirring the mixture for an additional hour in the ice bath.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.

-

Dry the product under vacuum to obtain this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | s | 9H | Protons of the tert-butyl group (-C(CH₃)₃) |

| ~7.0-7.4 | m | 4H | Aromatic protons |

| ~8.5 | br s | 1H | -NH- proton |

| ~10.4 | s | 3H | -NH₃⁺ protons |

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~31 | Carbons of the methyl groups in the tert-butyl group |

| ~34 | Quaternary carbon of the tert-butyl group |

| ~115-130 | Aromatic carbons |

| ~145-150 | Aromatic carbon attached to the hydrazine group |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule. The following diagram illustrates the expected signaling pathway for the functional groups.

Caption: Expected FTIR vibrational frequencies for this compound.

Interpretation of Key Peaks:

-

~3200-2800 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).

-

~3300-3200 cm⁻¹: These sharp to medium peaks correspond to the N-H stretching of the hydrazine (-NHNH₂) group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2960-2870 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.

-

~1600 and 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1600-1500 cm⁻¹: N-H bending vibrations of the ammonium group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

The logical relationship of the fragmentation is shown below:

Caption: Plausible fragmentation pathway in EI-MS.

Interpretation of Key Fragments:

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the free base (C₁₀H₁₆N₂) at m/z 164.

-

[M-15]⁺: Loss of a methyl radical (-CH₃) from the tert-butyl group, resulting in a fragment at m/z 149. This is often a prominent peak.

-

[M-28]⁺: Loss of a neutral nitrogen molecule (N₂) is a characteristic fragmentation of hydrazines, leading to a peak at m/z 136.

-

[M-43]⁺: Loss of the entire tert-butyl group (-C(CH₃)₃), giving a fragment at m/z 121.

-

m/z 57: A peak corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺).

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.

References

(4-tert-butylphenyl)hydrazine hydrochloride IUPAC name and CAS number

An In-depth Technical Guide to (4-tert-butylphenyl)hydrazine hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4-tert-butylphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical identity, properties, and significant applications, with a focus on its role in the Fischer indole synthesis and the production of celecoxib. Detailed experimental protocols and reaction pathway visualizations are included to support researchers in their laboratory work.

Chemical Identity and Properties

(4-tert-butylphenyl)hydrazine hydrochloride is a substituted hydrazine salt widely used as a precursor in the synthesis of various heterocyclic compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride[1] |

| 1-(4-tert-butylphenyl)hydrazine hydrochloride | |

| CAS Number | 128231-55-0[1][2] |

| 36600-66-5[3][4] | |

| Molecular Formula | C₁₀H₁₇ClN₂ |

| Molecular Weight | 200.71 g/mol [3] |

| InChI Key | VTESCYNPUGSWKG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NN.Cl[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white or light brown crystalline solid/powder.[4] |

| Melting Point | 212-216 °C (decomposes).[5] |

| Solubility | Soluble in polar solvents such as water and alcohols.[4] |

| Storage | Store in an inert atmosphere at room temperature.[5] |

Synthesis and Applications

(4-tert-butylphenyl)hydrazine hydrochloride is a valuable building block, primarily utilized in reactions that form carbon-nitrogen bonds to construct heterocyclic rings. Hydrazine derivatives, in general, are important in the pharmaceutical industry for synthesizing a variety of biologically active compounds, including those with antituberculosis, antidepressant, and anticancer properties.[6]

Fischer Indole Synthesis

A classic and versatile application of (4-tert-butylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis. This reaction produces substituted indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[7][8] The resulting indole scaffold is a core structure in many pharmaceuticals, such as the triptan class of antimigraine drugs.[7]

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[7][9]

Caption: Fischer Indole Synthesis Workflow.

Synthesis of Celecoxib

(4-tert-butylphenyl)hydrazine hydrochloride is not directly used in the synthesis of Celecoxib. Rather, a structurally related compound, 4-hydrazinobenzenesulfonamide hydrochloride, is the key starting material. The synthesis involves the condensation of this sulfonamide-containing hydrazine with a 1,3-dicarbonyl compound, specifically 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, to form the pyrazole ring of Celecoxib.[10][11]

The workflow illustrates the key steps in a common synthetic route to Celecoxib, highlighting the condensation reaction that forms the core pyrazole structure.

Caption: Synthetic Pathway of Celecoxib.

Experimental Protocols

The following are generalized protocols based on literature procedures. Researchers should consult original publications and perform appropriate risk assessments before conducting any experiment.

General Protocol for Fischer Indole Synthesis

This protocol describes the synthesis of a 3H-indole derivative from (4-tert-butylphenyl)hydrazine hydrochloride and a ketone.

Materials:

-

(Substituted) Phenylhydrazine hydrochloride (e.g., (4-tert-butylphenyl)hydrazine hydrochloride)

-

Ketone or aldehyde (e.g., isopropyl methyl ketone, 2-methylcyclohexanone)[8]

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)[8]

-

Appropriate solvents for reaction and work-up (e.g., water, diethyl ether)

Procedure:

-

In a suitable reaction flask, dissolve the phenylhydrazine hydrochloride in the acid catalyst (e.g., acetic acid).[8]

-

Add the ketone or aldehyde to the solution. The reaction may be conducted at room temperature or require heating (reflux), depending on the reactivity of the substrates.[8]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). Reaction times can vary from a few hours to overnight.[12]

-

Upon completion, quench the reaction by pouring the mixture into water or an ice-water mixture.

-

Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final indole derivative.[12]

General Protocol for Celecoxib Synthesis (Condensation Step)

This protocol outlines the condensation reaction to form the pyrazole ring of Celecoxib.

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Solvent (e.g., absolute ethanol, methanol, or a mixture of ethyl acetate and water)[11][13]

Procedure:

-

Combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in a reaction vessel containing the chosen solvent.[13]

-

Heat the reaction mixture to reflux (e.g., ~65°C for methanol or ~75-80°C for ethyl acetate/water).[13]

-

Stir the mixture at this temperature for several hours (e.g., 5-10 hours) until the reaction is complete, as monitored by TLC or HPLC.[13]

-

After completion, cool the reaction mixture to room temperature or 0-5°C to precipitate the product.[13]

-

Isolate the solid product by filtration.

-

Wash the collected solid with water to remove any remaining salts.[13]

-

The crude Celecoxib can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or isopropanol/water) to achieve the desired purity.[11][13]

Safety Information

(4-tert-butylphenyl)hydrazine hydrochloride is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation |

References

- 1. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 2. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 36600-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. calcasolutions.com [calcasolutions.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. zenodo.org [zenodo.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

4-tert-Butylphenylhydrazine hydrochloride molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 4-tert-Butylphenylhydrazine hydrochloride, focusing on its fundamental chemical properties.

Core Chemical Properties

This compound is an organic compound utilized as a chemical intermediate and synthetic precursor, for instance, in the synthesis of indoles.[1] Its core quantitative data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇ClN₂ | [2][3][4] |

| Linear Formula | (CH₃)₃CC₆H₄NHNH₂ · HCl | [5] |

| Molecular Weight | 200.71 g/mol | [1][2][3][4][5] |

| CAS Number | 36600-66-5 / 128231-55-0 | [1][2][4][5] |

| Melting Point | 212-216 °C (decomposes) | [2][3][6] |

Structural and Logical Representation

The structure of this compound consists of a central phenyl ring substituted with a tert-butyl group and a hydrazine group. The hydrochloride salt is formed at the hydrazine moiety. The logical relationship between these components is illustrated below.

Methodological Considerations

Experimental Protocols: Detailed experimental protocols are context-dependent and are determined by the specific application of this compound. For instance, its use in Fischer indole synthesis would follow a distinct protocol involving a ketone or aldehyde under acidic conditions. Generic protocols for handling and storage are dictated by its safety profile, which includes warnings for skin, eye, and respiratory irritation.[7] Standard laboratory procedures for handling solid organic compounds should be followed.

Signaling Pathways: As a synthetic organic chemical, this compound does not possess inherent biological signaling pathways. Its role in a biological context would be as a precursor to or a component of a pharmacologically active molecule, which would then interact with specific biological targets. The compound itself is not a signaling molecule.

References

- 1. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 2. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-叔丁基苯肼 单盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Solubility of 4-tert-Butylphenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility of 4-tert-Butylphenylhydrazine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a comprehensive, standardized experimental protocol for determining solubility, and a logical workflow for this determination.

Introduction to this compound

This compound is an organic salt characterized by a hydrazine functional group attached to a phenyl ring, which is substituted with a tert-butyl group. It typically appears as a white to off-white crystalline solid. The presence of the hydrochloride salt form generally increases its polarity and, consequently, its solubility in polar solvents. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of indole derivatives and other heterocyclic compounds of interest in medicinal chemistry. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Solubility Profile

A thorough review of scientific databases, patents, and technical literature indicates a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in a range of common organic solvents. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility | Source |

| Polar Protic | Water | Soluble | |

| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | Soluble |

This information suggests that due to its salt nature, this compound is most soluble in polar solvents, particularly those capable of hydrogen bonding. The non-polar tert-butyl group may impart some solubility in less polar organic solvents, but the ionic character of the hydrochloride salt is expected to be the dominant factor.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The following is a detailed, standardized protocol for the determination of the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and considered a reliable way to obtain thermodynamic solubility.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and inert liners (e.g., PTFE-lined)

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Syringes

-

A suitable analytical instrument for quantification, such as:

-

High-Performance Liquid Chromatography with a UV detector (HPLC-UV)

-

UV-Vis Spectrophotometer

-

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of calibration standards of this compound in the chosen solvent to create a calibration curve for the analytical instrument.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An amount that is clearly more than what is expected to dissolve is necessary to ensure a saturated solution is achieved.

-

Accurately pipette a precise volume of the organic solvent into the vial.

-

Securely seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a predetermined period (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The filter should be pre-conditioned with the solution to avoid adsorption of the solute onto the filter membrane.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Data Reporting: The solubility should be reported in standard units such as mg/mL or g/L, and the temperature at which the measurement was made must be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-tert-Butylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-Butylphenylhydrazine hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and structural elucidation.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6) and referenced to Tetramethylsilane (TMS) at 0.00 ppm.

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| A | 10.2 (Broad) | s | 3H | - | -NH3+ |

| B | 8.5 (Broad) | s | 1H | - | -NH- |

| C | 7.35 | d | 2H | 8.6 | Ar-H (ortho to -C(CH3)3) |

| D | 7.05 | d | 2H | 8.6 | Ar-H (ortho to -NHNH3+) |

| E | 1.25 | s | 9H | - | -C(CH3)3 |

Experimental Protocol

The following protocol outlines the methodology for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Approximately 5-10 mg of this compound was accurately weighed and transferred into a clean, dry NMR tube.

-

To the NMR tube, approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) was added as the solvent.

-

A small amount of Tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

The tube was securely capped and gently agitated to ensure complete dissolution of the sample.

2.2. Instrumentation and Data Acquisition

-

The 1H NMR spectrum was recorded on a Bruker Avance 400 MHz spectrometer, operating at a proton frequency of 400 MHz.

-

The sample was placed in the spectrometer's probe, which was maintained at a constant temperature of 298 K (25 °C).

-

A standard one-pulse sequence was utilized for the acquisition.

-

The spectral width was set to encompass all expected proton resonances, typically from -2 to 12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) were acquired to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) was processed using a Fourier transform with appropriate window functions (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to enhance the spectral resolution.

-

Phase and baseline corrections were applied to the resulting spectrum.

-

The signals were integrated to determine the relative number of protons contributing to each resonance.

Structural Interpretation and Signal Assignment

The chemical structure of this compound contains several distinct proton environments, which are clearly resolved in the 1H NMR spectrum. The following diagram illustrates the molecular structure and the assignment of the observed signals.

Caption: Molecular structure of this compound with assigned proton signals.

-

Signal A (-NH3+): The broad singlet observed at approximately 10.2 ppm is attributed to the three protons of the ammonium group (-NH3+). The broadness of the signal is a result of rapid proton exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom. Its downfield chemical shift is due to the deshielding effect of the positive charge.

-

Signal B (-NH-): The broad singlet at around 8.5 ppm corresponds to the single proton of the secondary amine (-NH-). Similar to the ammonium protons, this signal is also broadened due to exchange and nitrogen's quadrupolar moment.

-

Signals C and D (Aromatic Protons): The aromatic region of the spectrum displays two doublets, each integrating to two protons. The doublet at 7.35 ppm (Signal C) is assigned to the aromatic protons ortho to the bulky tert-butyl group. The doublet at 7.05 ppm (Signal D) corresponds to the aromatic protons ortho to the hydrazinium group. The observed coupling constant of 8.6 Hz is typical for ortho-coupling in a para-substituted benzene ring.

-

Signal E (-C(CH3)3): The prominent singlet at 1.25 ppm, integrating to nine protons, is characteristic of the tert-butyl group. The nine protons are chemically equivalent, resulting in a single, sharp resonance.

This detailed analysis of the 1H NMR spectrum of this compound provides a solid foundation for its identification and characterization in various research and development settings.

4-tert-Butylphenylhydrazine hydrochloride melting point and physical properties

An in-depth examination of the physical properties, synthesis applications, and experimental protocols for 4-tert-Butylphenylhydrazine hydrochloride, a key reagent in synthetic chemistry.

Introduction

This compound is a substituted aromatic hydrazine derivative of significant interest to researchers and professionals in organic synthesis and drug development. Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use, and a logical workflow for its application in the synthesis of substituted indoles.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. While there are some discrepancies in the reported melting point in literature, the most consistently cited value from commercial suppliers indicates a melting point with decomposition in the range of 212-216 °C.[1][2][3] The compound is typically a white to off-white or light brown crystalline solid or powder.[4] As a hydrochloride salt, it exhibits solubility in polar solvents such as water and alcohols.

For safe handling, it is important to note that this compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment should be used when handling this reagent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇ClN₂ | [2] |

| Molecular Weight | 200.71 g/mol | [2][5] |

| Melting Point | 212-216 °C (with decomposition) | [1][2][3] |

| Appearance | White to off-white or light brown crystalline solid/powder | [4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [4] |

| CAS Number | 36600-66-5, 128231-55-0 | [1][3] |

Spectral Data

Expected ¹H NMR Spectral Features:

-

tert-Butyl Protons: A sharp singlet peak around 1.3 ppm, integrating to 9 protons.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically 6.8-7.5 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring.

-

Hydrazine Protons (-NH-NH₂): Broad signals that may appear at varying chemical shifts depending on the solvent and concentration. The protons of the hydrochloride salt may also be visible.

Expected ¹³C NMR Spectral Features:

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Aromatic Carbons: Four signals for the aromatic carbons, two for the substituted carbons and two for the unsubstituted carbons.

Expected IR Spectral Features:

-

N-H Stretching: Bands in the region of 3100-3300 cm⁻¹ corresponding to the hydrazine N-H bonds.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A band around 1600 cm⁻¹.

Experimental Protocols

The primary application of this compound is in the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine with an aldehyde or ketone.[6]

General Protocol for the Fischer Indole Synthesis of 6-tert-Butyl-2-methylindole

This protocol is adapted from established procedures for the Fischer indole synthesis and is applicable for the reaction of this compound with acetone to yield 6-tert-butyl-2-methylindole.

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

1 M Sodium Hydroxide Solution

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

Procedure:

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and acetone (1.1 equivalents).

-

Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the starting materials upon heating.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step typically takes 1-3 hours.

Step 2: Cyclization to the Indole

-

Continue to heat the reaction mixture at reflux to facilitate the cyclization of the intermediate phenylhydrazone. This step may require several hours. The progress can also be monitored by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 6-tert-butyl-2-methylindole can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow and Visualization

The Fischer indole synthesis is a multi-step process that can be effectively visualized to understand the sequence of transformations.

Caption: Mechanistic workflow of the Fischer indole synthesis.

This diagram illustrates the key stages of the Fischer indole synthesis, starting from the initial reactants and proceeding through the formation of key intermediates to the final indole product. The process is initiated by an acid-catalyzed condensation to form a phenylhydrazone, which then undergoes a series of rearrangements and a cyclization with the elimination of ammonia to yield the aromatic indole.

References

- 1. chembk.com [chembk.com]

- 2. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]

- 3. 4-tert-Butylphenylhydrazine monohydrochloride | 36600-66-5 [chemnet.com]

- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 4-tert-Butylphenylhydrazine Hydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylphenylhydrazine hydrochloride is a chemical compound of interest in synthetic organic chemistry, particularly as a precursor for various heterocyclic compounds. Despite its application in research and development, a comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this specific molecule. This guide summarizes the currently available chemical and physical data for this compound and highlights the gap in crystallographic information.

Introduction

This compound (C₁₀H₁₇ClN₂) is a substituted phenylhydrazine derivative. Phenylhydrazines are a versatile class of compounds widely used in the synthesis of indole rings via the Fischer indole synthesis, as well as in the formation of pyrazoles and other nitrogen-containing heterocycles. The presence of a bulky tert-butyl group on the phenyl ring can influence the reactivity and physicochemical properties of the molecule, making its structural characterization of significant interest for rational drug design and materials science.

Physicochemical Properties

While the crystal structure remains undetermined, fundamental physicochemical properties of this compound have been reported. A summary of this data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 200.71 g/mol | --INVALID-LINK-- |

| Melting Point | 212-216 °C (decomposes) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Current Status of Crystal Structure Determination

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of scientific literature did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, quantitative structural data such as unit cell parameters, bond lengths, bond angles, and torsion angles are not available.

Hypothetical Experimental Workflow for Crystal Structure Determination

In the absence of experimental data, a standard workflow for the determination of its crystal structure can be proposed. This would be a crucial step for a complete understanding of its solid-state properties.

Figure 1: A generalized workflow for the experimental determination of the crystal structure of a small organic molecule like this compound.

Potential Signaling Pathways and Logical Relationships

Given the lack of specific biological or mechanistic studies involving this compound, any depiction of signaling pathways would be purely speculative. However, its role as a precursor in the synthesis of bioactive molecules can be represented.

Figure 2: Logical relationship diagram illustrating the role of this compound as a precursor in the synthesis of potentially bioactive compounds.

Conclusion and Future Outlook

The crystal structure of this compound remains an open question in the field of chemical crystallography. The determination of its three-dimensional structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such information is critical for computational modeling, understanding its reactivity, and for the rational design of new molecules with desired properties. Future work should focus on the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction to fill this knowledge gap.

4-tert-Butylphenylhydrazine hydrochloride safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylphenylhydrazine Hydrochloride

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive overview of the safety data and handling precautions necessary to minimize risks in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is an organic compound utilized in various chemical syntheses.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇ClN₂[3] |

| Molecular Weight | 200.71 g/mol [3][4] |

| Appearance | White to off-white or light brown crystalline solid/powder[1][2] |

| Melting Point | 212-216 °C (decomposes)[5] |

| Solubility | Soluble in polar solvents like water and alcohols[2] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep container tightly closed.[6] |

Hazard Identification and Toxicological Data

Table 2: GHS Hazard Classification and Toxicological Information

| Hazard Class | GHS Category | Hazard Statement | Interpretation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][7] | Ingestion of the substance can cause significant adverse health effects. |

| Acute Toxicity, Dermal | Category 4 (potential) | H312: Harmful in contact with skin[4] | Skin contact may lead to harmful systemic effects. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][7] | Direct contact with the skin is likely to cause irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][7] | Contact with the eyes can cause significant irritation. |

| Acute Toxicity, Inhalation | Category 4 (potential) | H332: Harmful if inhaled[4] | Inhalation of dust or aerosols may be harmful. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] | Inhalation may cause irritation to the respiratory tract. |

Experimental Protocols and Safe Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on general best practices for handling hazardous hydrazine derivatives.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: At a minimum, chemical splash-proof goggles are required. It is highly recommended to use a face shield in conjunction with goggles whenever there is a potential for splashing.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn when handling this substance.[8]

-

Skin and Body Protection: A laboratory coat is mandatory to protect against skin contact. Ensure it is kept clean and replaced if contaminated.[8]

-

Respiratory Protection: All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood.[8]

General Handling Procedures

-

Engineering Controls: Always work within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8]

-

Procedural Steps:

-

Before beginning work, ensure all necessary PPE is correctly worn.

-

Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

-

Carefully weigh and transfer the material, using techniques that minimize the generation of dust.

-

Keep the container tightly sealed when not in use to prevent exposure to air and moisture.

-

After handling, thoroughly decontaminate the work area and any equipment used.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed and, as a best practice for hydrazines, store under an inert atmosphere (e.g., nitrogen or argon).[6]

-

The storage area should be clearly marked with the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Spill Response

-

Immediately evacuate the area and restrict access.

-

Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

For small spills, carefully sweep up the solid material, avoiding the creation of dust. Place the material into a clearly labeled, sealed container for hazardous waste disposal.

-

For large spills, contact your institution's environmental health and safety department for assistance.

-

Thoroughly ventilate the area after the cleanup is complete.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. 128231-55-0|(4-(tert-Butyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (4-(tert-Butyl)phenyl)hydrazine hydrochloride - CAS:128231-55-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. chemos.de [chemos.de]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Thermal Stability of 4-tert-Butylphenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butylphenylhydrazine hydrochloride. Due to the limited availability of specific experimental data such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in publicly accessible literature, this document focuses on reported physical properties, general principles of thermal analysis for hydrazine derivatives, and recommended experimental protocols.

Introduction

This compound is a substituted hydrazine derivative used as a reagent in organic synthesis. Understanding its thermal stability is crucial for safe handling, storage, and application in various chemical processes, particularly in drug development where process safety and substance purity are paramount. Hydrazine derivatives are known for their potential thermal instability, and their decomposition can be exothermic, posing a risk if not properly managed.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is consistently reported with decomposition, indicating that the compound breaks down upon melting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇ClN₂ | [1][2] |

| Molecular Weight | 200.71 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 212-216 °C (with decomposition) | |

| Solubility | Soluble in polar solvents like water and alcohols |

Thermal Stability Analysis: Experimental Protocols

While specific DSC/TGA data for this compound is not available, the following sections outline standardized experimental protocols for performing such analyses on similar solid organic compounds. These methodologies provide a framework for researchers to assess the thermal stability of this and related materials.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan.

-

Crucible: Use a vented or hermetically sealed aluminum pan. For substances that may release gases upon decomposition, a pinhole lid is recommended to allow for controlled release of pressure.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and the peak maximum for each transition. The integrated area of the peaks provides the enthalpy change associated with the transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Experimental Protocol for TGA Analysis:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a final temperature well above the decomposition point (e.g., 500 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition (the temperature at which significant mass loss begins) and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Expected Thermal Decomposition

Based on the general knowledge of hydrazine derivatives, the thermal decomposition of this compound is expected to be a complex process. The N-N bond is typically the weakest bond in hydrazine derivatives and is prone to cleavage at elevated temperatures.

Potential Decomposition Pathways:

The decomposition of substituted phenylhydrazines can proceed through various radical and molecular pathways. The presence of the tert-butyl group and the phenyl ring will influence the stability and the nature of the decomposition products. The hydrochloride salt form may also affect the decomposition mechanism. Studies on the thermal decomposition of hydrazine and its derivatives suggest that factors like temperature, pressure, and the presence of catalytic surfaces can significantly affect the decomposition rate and products.[3][4]

Workflow for Thermal Stability Assessment:

The following diagram illustrates a logical workflow for assessing the thermal stability of a hydrazine derivative like this compound.

Caption: A logical workflow for the comprehensive assessment of thermal stability.

Safety and Handling

Given the potential for thermal decomposition, proper handling and storage of this compound are essential.

-

Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials.[2] It is recommended to store under an inert atmosphere, such as nitrogen.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or in a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, its reported melting point with decomposition suggests that it is susceptible to thermal degradation at elevated temperatures. Researchers and drug development professionals should exercise caution and conduct thorough thermal analysis, following protocols similar to those outlined in this guide, to ensure safe handling and to understand its behavior in chemical processes. The provided workflow offers a systematic approach to characterizing the thermal stability of this and other hydrazine derivatives.

References

- 1. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 4-tert-Butylphenylhydrazine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-Butylphenylhydrazine hydrochloride is a substituted hydrazine derivative widely utilized in organic synthesis, particularly as a key precursor in the Fischer indole synthesis. This reaction is a cornerstone in the construction of indole scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. This guide provides a comprehensive overview of the commercial suppliers of this compound, its chemical and physical properties, and a detailed examination of its application in the Fischer indole synthesis, tailored for professionals in research and drug development.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes key information from several prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Sigma-Aldrich | 128231-55-0 / 36600-66-5 | C₁₀H₁₇ClN₂ | 200.71 | ≥95% | Offers various quantities for research purposes.[1][2][3] |

| Apollo Scientific | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | 95% | Provides a range of pack sizes with lead times. |

| Biosynth | 128231-55-0 | C₁₀H₁₆N₂•HCl | 200.71 | Not specified | Marketed for pharmaceutical testing. |

| Key Organics | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | Not specified | Available in various quantities. |

| Santa Cruz Biotechnology | 128231-55-0 | C₁₀H₁₆N₂•HCl | 200.71 | Not specified | Specialty product for proteomics research applications.[4] |

| BLDpharm | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | Not specified | Provides storage and transportation information.[5] |

| Sunway Pharm Ltd | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | 97% | Offers a range of purities and quantities.[6] |

| Acmec Biochemical | 36600-66-5 | C₁₀H₁₇ClN₂ | 200.71 | 95% | Provides some physical property data.[3] |

| Huateng Pharma | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.708 | 97+% | Provides access to MSDS and COA.[7] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | PubChem[1] |

| Synonyms | 4-tert-Butylphenylhydrazine monohydrochloride, (4-(1,1-Dimethylethyl)phenyl)hydrazine monohydrochloride | TCI Chemicals |

| Melting Point | 212-216 °C (decomposes) | Sigma-Aldrich, Acmec Biochemical[3] |

| Boiling Point | 272.4°C at 760 mmHg | Acmec Biochemical[3] |

| Flash Point | 137.1°C | Acmec Biochemical[3] |

| Density | 1.009 g/cm³ | Acmec Biochemical[3] |

| Solubility | Information not readily available, but generally soluble in alcohols and polar organic solvents. | General Chemical Knowledge |

| Storage | Store in an inert atmosphere at room temperature. Keep in a dry, sealed container. | BLDpharm, Sunway Pharm Ltd[6] |

Application in Fischer Indole Synthesis

The primary and most significant application of this compound is in the Fischer indole synthesis. This reaction, discovered by Hermann Emil Fischer in 1883, is a versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[8] The reaction is of paramount importance in medicinal chemistry for the synthesis of various therapeutic agents, including the triptan class of anti-migraine drugs.[8]

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps. The accepted mechanism involves the initial formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[8][9][10]

Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

While specific reaction conditions can vary depending on the substrates, the following provides a general experimental protocol for the synthesis of an indole using this compound and a generic ketone.

Materials:

-

This compound

-

Ketone (e.g., acetone, cyclohexanone)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)

-

Solvent (e.g., ethanol, toluene)

-

Sodium bicarbonate or other base for neutralization

-

Ethyl acetate or other organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Add the ketone (1-1.2 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the hydrazone.

-

The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

-

-

Indolization:

-

To the flask containing the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. The choice and amount of catalyst are crucial and should be determined based on literature precedents for similar substrates. For example, glacial acetic acid can serve as both a solvent and a catalyst, often requiring reflux temperatures.[11] Polyphosphoric acid is a strong dehydrating agent and is also frequently used.

-

Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux) and monitor the progress of the reaction by TLC.

-

The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a strong acid like polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.

-

Neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude indole product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

-

Logical Workflow for Synthesis:

Caption: A typical workflow for Fischer indole synthesis.

Safety Information

This compound is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and valuable reagent for the synthesis of indole-containing compounds, which are of significant interest in drug discovery and development. A thorough understanding of its properties, suppliers, and reaction conditions for the Fischer indole synthesis is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.

References

- 1. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 [sigmaaldrich.com]

- 3. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. scbt.com [scbt.com]

- 5. 128231-55-0|(4-(tert-Butyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 6. (4-(tert-Butyl)phenyl)hydrazine hydrochloride - CAS:128231-55-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. en.huatengsci.com [en.huatengsci.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Synthesis of 4-tert-butylphenylhydrazine from 4-tert-butylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenylhydrazine from 4-tert-butylaniline. The described methodology is a robust and well-established two-step process involving the diazotization of the starting aniline followed by the reduction of the resulting diazonium salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to aid in understanding and practical application.

Overview and Core Principles

The synthesis of arylhydrazines from their corresponding anilines is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific conversion of 4-tert-butylaniline to 4-tert-butylphenylhydrazine is of interest in drug discovery and development due to the prevalence of the tert-butylphenyl motif in various bioactive molecules.

The synthetic route proceeds via two key chemical transformations:

-

Diazotization: The primary aromatic amine, 4-tert-butylaniline, is converted to its corresponding diazonium salt, 4-tert-butylbenzenediazonium chloride. This reaction is typically carried out at low temperatures in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite.

-

Reduction: The intermediate diazonium salt is then reduced to the desired hydrazine derivative, 4-tert-butylphenylhydrazine. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in an acidic medium. The final product is often isolated as its hydrochloride salt, which is generally more stable than the free base.

Data Presentation

Physical and Chemical Properties of Reactants and Products

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 4-tert-butylaniline |  | C₁₀H₁₅N | 149.23 | 15-16 | 90-93 (at 3 mmHg) | 0.937 (at 25 °C) | 1.538 (at 20 °C) |

| 4-tert-butylphenylhydrazine hydrochloride |  | C₁₀H₁₇ClN₂ | 200.71 | 212-216 (dec.)[1][2][3] | Not available | Not available | Not available |

Reaction Parameters

| Parameter | Value |

| Diazotization | |

| Temperature | 0-5 °C |

| Reagents | Sodium nitrite, Hydrochloric acid |

| Reduction | |

| Temperature | 0-5 °C (initial), then warming |

| Reagent | Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Overall Yield | Not explicitly reported for this specific substrate, but similar preparations of arylhydrazines report yields in the range of 60-80%. |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of arylhydrazines from anilines.

Materials and Equipment

-

4-tert-butylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step 1: Diazotization of 4-tert-butylaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline in concentrated hydrochloric acid and water. The molar ratio should be approximately 1:3 (aniline:HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water (a slight molar excess, e.g., 1.05 equivalents, relative to the aniline).

-

Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30-60 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-tert-butylbenzenediazonium chloride solution. The resulting solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of 4-tert-butylbenzenediazonium chloride

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Use a molar excess of stannous chloride (approximately 2.5-3 equivalents) relative to the starting aniline.

-

Cool the stannous chloride solution to 0-5 °C in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, a precipitate of the this compound salt should form. Continue stirring the mixture in the ice bath for another 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Work-up and Purification

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials or byproducts.

-

To remove tin salts, the crude product can be triturated with a saturated aqueous solution of sodium carbonate or a solution of sodium hydroxide until the mixture is strongly alkaline. This will precipitate tin(IV) hydroxide.

-

The free base of 4-tert-butylphenylhydrazine can then be extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the free base of 4-tert-butylphenylhydrazine.

-

For the isolation of the more stable hydrochloride salt, the crude solid from step 1 can be recrystallized from hot water or a mixture of ethanol and water.

Visualizations

Reaction Pathway

Caption: Chemical synthesis pathway of 4-tert-butylphenylhydrazine.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

4-tert-butylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials.

-

Stannous Chloride: Stannous chloride is harmful if swallowed and can cause skin and eye irritation.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Disclaimer: This guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

The Reaction of 4-tert-butylbenzoic Acid with Phenylhydrazine: A Technical Guide to Synthetic Pathways and Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The direct reaction of 4-tert-butylbenzoic acid with phenylhydrazine is not a synthetically viable route for the formation of stable covalent products under standard laboratory conditions. The low electrophilicity of the carboxylic acid carbonyl carbon favors acid-base chemistry over nucleophilic addition-elimination. This technical guide elucidates the practical synthetic strategies to access derivatives originating from these two precursors, focusing on the formation of N-acylhydrazones and 1,3,4-oxadiazoles. These compound classes are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to facilitate research and development in this area.

Introduction: Understanding the Core Reactivity

The interaction between a carboxylic acid and a hydrazine derivative is fundamentally governed by the relative reactivity of the functional groups. While phenylhydrazine is a potent nucleophile, the carbonyl carbon of 4-tert-butylbenzoic acid is insufficiently electrophilic to readily undergo condensation. This is due to the resonance delocalization of the carbonyl's electron density with the hydroxyl group's lone pair. Consequently, the predominant interaction is an acid-base reaction, which does not lead to the formation of a stable amide-like bond.

To achieve a productive reaction, 4-tert-butylbenzoic acid must first be converted into a more reactive intermediate. The two primary strategies involve:

-

Activation of the Carboxylic Acid: Conversion to a highly reactive acyl chloride, which can then readily react with phenylhydrazine.

-

Formation of an Acid Hydrazide Intermediate: Synthesis of 4-tert-butylbenzohydrazide, a versatile precursor for subsequent condensation and cyclization reactions.

This guide will detail the experimental protocols for these pathways, leading to the synthesis of biologically relevant molecules such as N-acylhydrazones and 1,3,4-oxadiazoles.

Synthetic Pathways and Experimental Protocols

Two principal synthetic routes are presented, starting from 4-tert-butylbenzoic acid.

Pathway I: Synthesis of N-Acylhydrazones via a Hydrazide Intermediate